Ozagrel sodium - 189224-26-8

Ozagrel sodium

Catalog Number: EVT-278100
CAS Number: 189224-26-8
Molecular Formula: C13H11N2NaO2
Molecular Weight: 250.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ozagrel sodium is a synthetic compound classified as a thromboxane A2 synthase inhibitor [, , , , , ]. It is primarily used in scientific research to investigate the role of thromboxane A2 in various biological processes and disease models [, , , , ]. Thromboxane A2 is a lipid mediator involved in platelet aggregation, vasoconstriction, and inflammation. By inhibiting its synthesis, Ozagrel sodium provides a valuable tool for studying these processes.

Mechanism of Action

Ozagrel sodium exerts its effects by selectively inhibiting thromboxane A2 synthase, the enzyme responsible for converting prostaglandin H2 to thromboxane A2 [, , ]. This inhibition leads to reduced levels of thromboxane A2, subsequently affecting platelet aggregation, vasoconstriction, and inflammation. Studies demonstrate that Ozagrel sodium can modulate the levels of other vasoactive mediators like endothelin-1 (ET-1) and calcitonin gene-related peptide (CGRP) in brain tissues after cerebral ischemia []. This suggests a potential influence on broader vascular regulatory pathways.

Applications
  • Cerebral Ischemia: Ozagrel sodium has been extensively studied in animal models of cerebral ischemia, demonstrating its neuroprotective effects by alleviating nerve cell damage and modulating levels of vasoactive mediators [, , , , , , , , , , , , , , , , , , , , , , , , , ]. This research highlights its potential as a therapeutic agent for stroke.
  • Peripheral Artery Disease: In diabetic patients with peripheral artery disease, Ozagrel sodium showed efficacy in improving lower limb blood supply [, ]. This suggests its potential application in managing vascular complications associated with diabetes.
  • Lung Injury: Ozagrel sodium exhibited protective effects against lung injury induced by limb ischemia-reperfusion in rats []. This finding opens avenues for exploring its therapeutic benefits in conditions involving ischemia-reperfusion injury in other organs.
  • Colitis: Research on TNBS-induced colitis in rats demonstrated that Ozagrel sodium ameliorates colonic mucosal inflammation by inhibiting platelet activation []. This indicates its potential application in inflammatory bowel diseases.
  • Myocardial Ischemia: Ozagrel sodium displayed protective effects in a rat model of myocardial ischemia by increasing nitric oxide (NO) concentration and inhibiting the activity of endothelial nitric oxide synthase (eNOS) and total nitric oxide synthase (NOS) []. This suggests its potential in mitigating myocardial injury.
  • Compatibility with Calcium-Containing Solutions: Studies have assessed the compatibility of Ozagrel sodium with calcium-containing solutions for intravenous administration [, ]. This research ensures safe co-administration practices in clinical and research settings.

Thromboxane A2 (TXA2)

Compound Description: Thromboxane A2 (TXA2) is a potent vasoconstrictor and platelet aggregator. It plays a crucial role in thrombosis and inflammation. [, ]

Relevance: Ozagrel sodium, a thromboxane A2 synthase inhibitor, exerts its therapeutic effects by inhibiting the synthesis of TXA2. By blocking TXA2 production, ozagrel sodium helps prevent platelet aggregation and vasoconstriction, ultimately contributing to its neuroprotective and antithrombotic effects. [, , ]

Thromboxane B2 (TXB2)

Compound Description: Thromboxane B2 (TXB2) is a stable metabolite of TXA2. Measuring TXB2 levels serves as an indicator of TXA2 synthesis and platelet activation. [, ]

Relevance: Studies have shown that ozagrel sodium treatment effectively reduces TXB2 levels in various models of ischemia and inflammation, confirming its ability to inhibit TXA2 synthesis. [, ] By reducing TXB2 levels, ozagrel sodium indirectly reflects its impact on inhibiting the formation of TXA2.

6-keto-Prostaglandin F1α (6-keto-PGF1α)

Compound Description: 6-keto-Prostaglandin F1α (6-keto-PGF1α) is a stable metabolite of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation. [, , ]

Relevance: The ratio of TXB2 to 6-keto-PGF1α serves as a marker for the balance between pro-thrombotic and anti-thrombotic factors. Ozagrel sodium treatment not only reduces TXB2 levels but also favorably influences the TXB2/6-keto-PGF1α ratio by increasing 6-keto-PGF1α levels, indicating a shift towards an anti-thrombotic state. This effect highlights the potential of ozagrel sodium in mitigating thrombotic complications. [, , ]

Calcitonin Gene-Related Peptide (CGRP)

Compound Description: Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide with potent vasodilatory effects. It plays a protective role in cerebral ischemia by counteracting vasoconstriction. []

Relevance: Research indicates that ozagrel sodium treatment can modulate the levels of CGRP in brain tissues following cerebral ischemia, potentially contributing to its neuroprotective effects by enhancing vasodilation and improving blood flow. []

Endothelin-1 (ET-1)

Compound Description: Endothelin-1 (ET-1) is a potent vasoconstrictor peptide implicated in the pathogenesis of cerebral ischemia. []

Relevance: Studies have shown that ozagrel sodium can modulate ET-1 levels in brain tissues following cerebral ischemia, suggesting that it might exert neuroprotective effects partly by counteracting ET-1-mediated vasoconstriction and improving blood flow. []

Nitric Oxide (NO)

Compound Description: Nitric oxide (NO) is a signaling molecule with diverse physiological roles, including vasodilation, neurotransmission, and immune regulation. While NO is typically considered beneficial, excessive NO production can be detrimental in certain conditions. [, ]

Relevance: Research on ozagrel sodium has shown that it can influence NO levels and the activity of nitric oxide synthase (NOS), the enzyme responsible for NO synthesis, in models of myocardial ischemia. This modulation of NO signaling may contribute to the protective effects of ozagrel sodium in cardiovascular conditions. [, ]

Matrix Metalloproteinase 9 (MMP-9)

Compound Description: Matrix metalloproteinase 9 (MMP-9) is an enzyme involved in the breakdown of extracellular matrix components. While essential for tissue remodeling, excessive MMP-9 activity contributes to various pathological conditions, including cerebral infarction. []

Relevance: Studies have demonstrated that ozagrel sodium treatment can reduce serum MMP-9 levels in patients with acute cerebral infarction, suggesting that ozagrel sodium might exert neuroprotective effects by mitigating MMP-9-mediated tissue damage. []

Low-Molecular-Weight Heparin (LMWH)

Compound Description: Low-molecular-weight heparin (LMWH) is an anticoagulant medication commonly used to prevent and treat blood clots. [, , ]

Relevance: Several studies have investigated the combined use of ozagrel sodium with LMWH in treating acute cerebral infarction. Results suggest that this combination therapy might provide synergistic effects in improving clinical outcomes, likely due to their complementary mechanisms in inhibiting platelet activation and coagulation. [, , ]

Aspirin

Compound Description: Aspirin is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, antipyretic, and antiplatelet properties. It acts by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins and thromboxanes. [, , ]

Relevance: Numerous studies have explored the combined use of ozagrel sodium with aspirin in managing acute cerebral infarction. While both drugs exhibit antiplatelet effects, they target different pathways in platelet activation. Findings suggest that this combination might offer superior efficacy compared to monotherapy, potentially by targeting multiple stages of platelet aggregation. [, , ]

Edaravone

Compound Description: Edaravone is a free radical scavenger that protects neurons from oxidative stress and apoptosis. It is used in the treatment of acute ischemic stroke. [, , , ]

Relevance: Several studies have investigated the combined use of ozagrel sodium with edaravone in acute cerebral infarction, demonstrating potential synergistic neuroprotective effects. By combining their distinct mechanisms of action, these drugs may provide a more comprehensive approach to mitigating ischemic injury. [, , , ]

Properties

CAS Number

189224-26-8

Product Name

Ozagrel sodium

IUPAC Name

sodium;(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate

Molecular Formula

C13H11N2NaO2

Molecular Weight

250.23 g/mol

InChI

InChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1/b6-5+;

InChI Key

NCNYJCOBUTXCBR-IPZCTEOASA-M

SMILES

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+]

Synonyms

3-(4-(1H-imidazol-1-ylmethyl)phenyl)-2-propenoic acid
4-(1-imidazoylmethyl)cinnamic acid
OKY 046
OKY-046
ozagrel
ozagrel, monohydrochloride
ozagrel, monohydrochloride, (E)-isomer
sodium ozagrel

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+]

Isomeric SMILES

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.